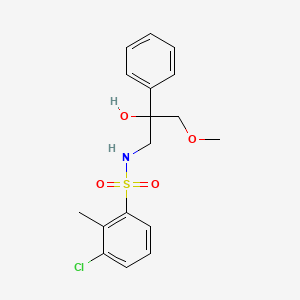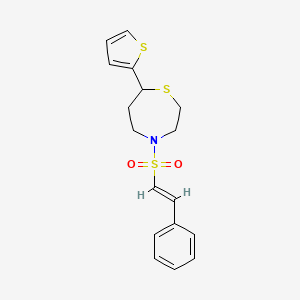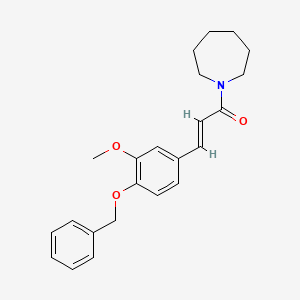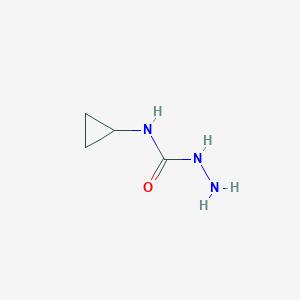![molecular formula C18H18ClF3N4O B2441925 3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 2058542-73-5](/img/structure/B2441925.png)
3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Synthesis Analysis
The synthesis of this compound involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring substituted by at least one amino group and its derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is soluble in DMSO but insoluble in water .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives are recognized for their broad spectrum of biological activities, making them valuable in medicinal chemistry and pharmaceutical research. They serve as key precursors and structural motifs in the development of drugs targeting various diseases, including cancer, viral infections, and metabolic disorders.
Biological Significance of Pyrimidine Derivatives : Pyrimidine compounds are crucial in drug discovery due to their pharmacological properties. For example, triazine, a related structure, exhibits a wide range of biological activities such as antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. These compounds have been explored for their potential in creating new therapeutic agents, highlighting the versatility of the pyrimidine scaffold in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Optoelectronic Applications of Pyrimidine : Beyond biological significance, pyrimidine derivatives have been studied for their applications in optoelectronics. For instance, compounds incorporating pyrimidine units into π-extended conjugated systems have been developed for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. This demonstrates the adaptability of pyrimidine-based compounds in creating materials with desired electronic and luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Piperidine Derivatives in Scientific Research
Piperidine derivatives are another class of compounds with significant scientific and therapeutic applications, often found in molecules with activity against various physiological targets.
- Therapeutic Uses of Piperidine Derivatives : These compounds have been explored for their therapeutic potential, particularly as prokinetic agents in treating gastrointestinal motility disorders. This highlights the importance of piperidine derivatives in designing drugs with specific pharmacodynamic and pharmacokinetic properties to address a wide range of medical conditions (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of pyrimidinamine, which is known to have a wide range of biological activities . .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (50085200), density (1542g/cm3), and melting point (1899-1934 °C) suggest that it might have specific pharmacokinetic properties .
Result of Action
It is known that pyrimidinamine derivatives have excellent biological activity , suggesting that the compound might have significant effects at the molecular and cellular levels.
Action Environment
The compound’s storage conditions (room temperature, sealed, dry) suggest that it might be stable under standard laboratory conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWKHFPFNHALNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441845.png)


![2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde](/img/structure/B2441851.png)
![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)
![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)



![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2441864.png)
![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)